

Technical Guide: Bioavailability and Uptake of Sodium 4-Chlorophenoxyacetate in Plant Tissues

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Sodium 4-chlorophenoxyacetate*

CAS No.: 13730-98-8

Cat. No.: B084440

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Executive Summary

Sodium 4-chlorophenoxyacetate (Na-4-CPA) is the water-soluble salt of the synthetic auxin 4-chlorophenoxyacetic acid (4-CPA). Widely utilized in agriculture to induce parthenocarpy (fruit set without fertilization) and prevent fruit abscission in Solanaceous crops (e.g., tomato), its efficacy is governed strictly by its bioavailability and cellular uptake kinetics.

Unlike endogenous indole-3-acetic acid (IAA), 4-CPA exhibits distinct transport characteristics. [1] It relies on the "ion trap" mechanism for passive entry but shows altered affinity for auxin efflux carriers (PIN proteins), leading to tissue-specific accumulation. This guide details the physicochemical drivers of 4-CPA uptake, its translocation pathways, metabolic fate, and the critical analytical protocols required to accurately quantify total residues (free + conjugated) in plant tissues.

Physicochemical Profile & Bioavailability Drivers[1]

The bioavailability of Na-4-CPA is fundamentally dictated by the dissociation of the sodium salt into the active acid moiety (4-CPA) and its subsequent partitioning between the apoplast (cell wall space) and the cytosol.

Key Chemical Constants[1]

Property	Value	Significance
Molecular Weight (Salt)	208.57 g/mol	High water solubility for formulation stability.[1]
Molecular Weight (Acid)	186.59 g/mol	The active moiety that traverses membranes.[1]
pKa (Acid)	3.10 – 3.56	Critical Driver. At physiological pH (7.2), it exists almost exclusively as the anion (). At apoplastic pH (5.5), a fraction exists as the protonated acid ().
LogP (Octanol/Water)	2.25	Moderate lipophilicity allows the protonated form to cross the lipid bilayer passively.
Water Solubility (Acid)	~957 mg/L	Sparingly soluble; precipitates if formulation pH drops too low. [1]

The "Ion Trap" Mechanism

Upon foliar application, the sodium salt dissolves in the aqueous film. The acidic environment of the plant cell wall (apoplast, pH ~5.5) shifts the equilibrium, generating the protonated, lipophilic form (4-CPAH).

- Entry: 4-CPAH diffuses across the plasma membrane into the cytosol.[1]

- Trapping: The cytosol is neutral (pH ~7.2).[1] Here, 4-CPAH dissociates back to the anion (4-CPA⁻).
- Accumulation: The anion is less lipophilic and cannot diffuse back out.[1] Without active efflux, it accumulates—a phenomenon known as the "ion trap."

Cellular Uptake and Translocation Mechanisms[2][3]

While passive diffusion drives initial entry, long-distance transport and tissue distribution rely on the plant's vascular system and specific auxin carriers.

Carrier-Mediated Transport

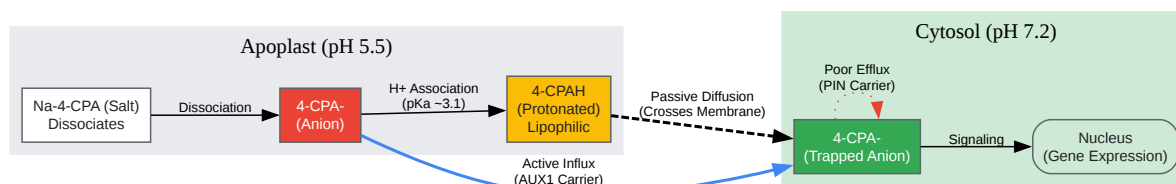
Research indicates that synthetic auxins like 4-CPA utilize the same influx carriers as IAA but differ in efflux kinetics.[1]

- Influx (AUX1/LAX): The anionic form (4-CPA⁻) can be actively transported into cells by AUX1 (Auxin Resistant 1) permeases, particularly in root tissues.
- Efflux (PIN): 4-CPA is a poor substrate for PIN (Pin-Formed) efflux carriers compared to IAA. [1] This reduced efflux capability leads to higher intracellular retention, which explains its potency as a growth regulator and, at higher concentrations, its herbicidal activity.

Vascular Translocation[1]

- Phloem Mobility (Symplastic): Following foliar absorption, 4-CPA is loaded into the phloem. It moves from "source" (leaves) to "sink" (developing fruits/roots) following the mass flow of assimilates. This is the primary pathway for fruit-setting efficacy.[1]
- Xylem Mobility (Apoplastic): If applied as a soil drench, Na-4-CPA is taken up by roots and moves upward via the transpiration stream. However, limited lateral movement (due to the ion trap) can restrict redistribution.

Visualization of Uptake Pathways



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Caption: Figure 1. Mechanism of 4-CPA cellular uptake illustrating the "Acid Trap" and carrier-mediated transport.

Metabolism and Biotransformation

Once inside the tissue, 4-CPA is not static. It undergoes metabolic detoxification, primarily via conjugation.[1] This is critical for analysts: measuring only the free acid will significantly underestimate total uptake.

- Side-Chain Degradation: Minor pathway.[1] Cleavage of the acetate side chain yields 4-chlorophenol (4-CP).[1]
- Conjugation (Major Pathway):
 - Esterification: Formation of glucose esters (4-CPA-glucose).[1]
 - Amide Formation: Conjugation with amino acids, specifically Aspartate (Asp) and Glutamate (Glu).
 - Implication: These conjugates are often stored in the vacuole and are "hidden" from standard solvent extraction unless hydrolyzed.[1]

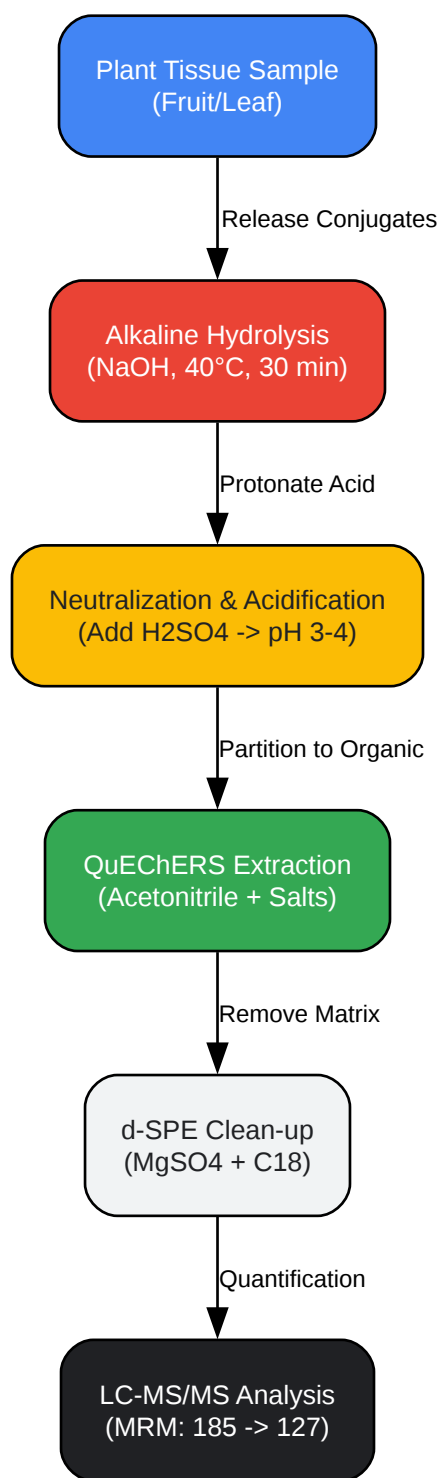
Experimental Protocol: Total Residue Analysis

To accurately determine bioavailability, the analytical method must account for both free 4-CPA and its conjugated forms. The following protocol utilizes a modified QuEChERS approach with an essential Alkaline Hydrolysis step.

Protocol Overview

Step	Parameter	Rationale
1. Homogenization	Cryogenic milling (Liquid N ₂)	Prevents enzymatic degradation during processing. [1]
2. Hydrolysis (CRITICAL)	0.1 N NaOH, 40°C, 30 min	Cleaves glucose esters and amino acid conjugates to release free 4-CPA.
3. Neutralization	5 M H ₂ SO ₄	Adjusts pH to < 4 to protonate 4-CPA for partitioning into organic solvent.
4. Extraction	Acetonitrile + NaCl/MgSO ₄	QuEChERS partitioning.[1] Salts force water out, concentrating analyte in ACN.
5.[1] Clean-up	d-SPE (C18 + PSA)	Caution: Use minimal PSA (Primary Secondary Amine) as it can bind acidic 4-CPA.[1] C18 removes lipids/waxes.
6.[1] Analysis	LC-MS/MS (ESI-)	Negative mode electrospray ionization is most sensitive for the carboxylate anion.[1]

Workflow Diagram



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Caption: Figure 2. Analytical workflow emphasizing the critical alkaline hydrolysis step for total residue quantification.

LC-MS/MS Parameters (Guideline)

- Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 μ m).
- Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Formate).[1]
- Mobile Phase B: Acetonitrile.[1]
- Ionization: ESI Negative Mode () .[1]
- MRM Transitions:
 - Quantifier:
185.0
127.0 (Loss of carboxymethyl group).
 - Qualifier:
185.0
141.0 (Decarboxylation).

Factors Affecting Bioavailability[1][4]

- pH of Formulation: The sodium salt is alkaline.[1] If mixed with acidic tank partners (e.g., certain fungicides), free acid 4-CPA may precipitate, reducing efficacy.
- Adjuvants: Non-ionic surfactants are recommended to wet the waxy cuticle, enhancing the diffusion of the lipophilic acid form.
- Environmental Stress: Heat stress (common in tomato production) can alter cuticle thickness and transpiration rates, affecting uptake. 4-CPA is often used specifically to counteract heat-induced flower drop.[1]

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- To cite this document: BenchChem. [Technical Guide: Bioavailability and Uptake of Sodium 4-Chlorophenoxyacetate in Plant Tissues]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084440/docs#technical-guide-bioavailability-and-uptake-of-sodium-4-chlorophenoxyacetate-in-plant-tissues>]

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